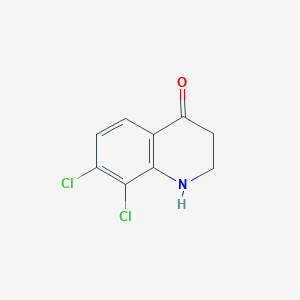
7,8-dichloro-2,3-dihydro-4(1H)-Quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is a chlorinated quinolinone derivative Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis often begins with quinoline or its derivatives as starting materials.
Chlorination: The introduction of chlorine atoms at the 7 and 8 positions of the quinoline ring is achieved through chlorination reactions. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reduction: The quinoline ring is then reduced to form the dihydroquinolinone structure. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives with different substitution patterns.
Dihydroquinoline Derivatives: Reduction products include various dihydroquinoline derivatives.
Substituted Derivatives: Substitution reactions can yield a range of functionalized derivatives.
科学的研究の応用
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in organic synthesis.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 7,8-dichloro-2,3-dihydro-4(1H)-quinolinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
類似化合物との比較
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without chlorine substitution.
6-Chloroquinoline: Similar structure but with chlorine at a different position.
8-Chloroquinoline: Another positional isomer with chlorine at the 8 position.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and potential benefits.
生物活性
7,8-Dichloro-2,3-dihydro-4(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinolinone derivatives have been explored for their potential in treating various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that quinolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival.
2. Antimicrobial Activity
Quinolinones have been reported to possess antimicrobial properties against a range of pathogens. The structure of this compound allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth.
3. Neuroprotective Effects
Some studies suggest that quinolinone derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in this area.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many quinolinones act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurotransmitter metabolism. This inhibition can enhance cholinergic signaling and has implications for neurodegenerative diseases.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress associated with various diseases.
Case Studies
- Anticancer Studies : A study demonstrated that this compound derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could effectively cross the BBB and inhibit AChE with IC50 values ranging from 0.28 µM to 0.91 µM for different isoforms of AChE and MAO-B . This suggests potential for treating Alzheimer's disease.
Data Table: Biological Activities of this compound
特性
CAS番号 |
36054-20-3 |
|---|---|
分子式 |
C9H7Cl2NO |
分子量 |
216.06 g/mol |
IUPAC名 |
7,8-dichloro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2 |
InChIキー |
HYMDHSNISQZJJU-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1=O)C=CC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















